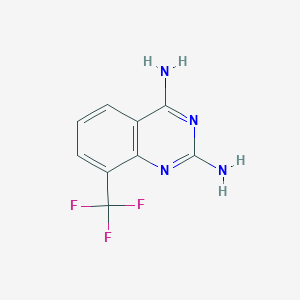

8-(Trifluoromethyl)quinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)5-3-1-2-4-6(5)15-8(14)16-7(4)13/h1-3H,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYGGVLOGCJLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919669 | |

| Record name | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139337-63-6, 915402-37-8 | |

| Record name | 8-(Trifluoromethyl)-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139337-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 8 Trifluoromethyl Quinazoline 2,4 Diamine and Its Analogues

Systematic Exploration of Substituent Effects at N2 and N4 Positions

The biological activity of quinazoline-2,4-diamine (B158780) derivatives is profoundly influenced by the nature of the substituents at the N2 and N4 amino groups. Research has shown that modifications at these positions can dramatically alter potency and selectivity for various biological targets.

For instance, in the context of antileishmanial activity, a series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated. acs.org Studies revealed that compounds with aromatic substituents at both the N2 and N4 positions, such as benzyl (B1604629) groups, generally exhibit potent in vitro activity against Leishmania parasites. nih.govnih.gov However, this potency is often accompanied by lower selectivity. Conversely, introducing small alkyl groups, like isopropyl, at either the N2 or N4 position tends to decrease the antileishmanial potency but results in lower toxicity towards mammalian cells, suggesting a path to designing safer analogues. nih.govnih.gov

In the realm of antibacterial agents, a library of 73 N2,N4-disubstituted quinazoline-2,4-diamines demonstrated that N2-benzyl-N4-methylquinazoline-2,4-diamines with substitutions at the 6- or 7-position were promising against multidrug-resistant Acinetobacter baumannii. nih.gov Similarly, SAR studies on N2,N4-disubstituted quinazoline-2,4-diamines against methicillin-resistant Staphylococcus aureus (MRSA) identified compounds with low micromolar minimum inhibitory concentrations (MICs). acs.org

For anticancer applications, a set of 2-anilino-4-alkylaminoquinazoline derivatives were synthesized. The investigation found that substitutions on the phenyl ring at the 2-position and the nature of the alkylamino group at the 4-position were critical for cytotoxic activity against various human cancer cell lines. researchgate.net

| Base Scaffold | N2 Substituent | N4 Substituent | Target Organism/Cell Line | Key SAR Finding | Reference(s) |

| Quinazoline-2,4-diamine | Aromatic (e.g., Benzyl) | Aromatic (e.g., Benzyl) | Leishmania donovani | Potent activity, but low selectivity. | nih.govnih.gov |

| Quinazoline-2,4-diamine | Small Alkyl (e.g., Isopropyl) | Aromatic (e.g., Benzyl) | Leishmania donovani | Lower potency, but reduced toxicity and improved selectivity. | nih.govnih.gov |

| 6/7-substituted Quinazoline-2,4-diamine | Benzyl | Methyl | Acinetobacter baumannii | Promising activity with MICs from 0.5 to 30 μM. | nih.gov |

| Quinazoline-2,4-diamine | Anilino | Alkylamino | Human Cancer Cells (MCF-7, HCT-116) | Substitutions on the N2-phenyl ring are critical for activity. | researchgate.net |

Impact of Trifluoromethyl Group Position and Conformation on Biological Activity

The trifluoromethyl (CF3) group is a key substituent in modern drug design, valued for its ability to modulate a molecule's physicochemical properties. researchgate.net Its placement on the quinazoline (B50416) ring, particularly at the 8-position, is a strategic choice aimed at enhancing biological activity. While direct SAR studies on the 8-CF3 position of the 2,4-diamine scaffold are specific, broader studies on related quinazolines and quinazolinones highlight the importance of both the CF3 group and the substitution pattern on the benzenoid ring. For example, in the development of PARP-1 inhibitors based on the quinazolin-4(3H)-one scaffold, substitutions at the 2- and 8-positions were found to be the most favorable for improving inhibitory activity. nih.gov Specifically, an amino group at the C-8 position led to a significant increase in potency. nih.gov Similarly, studies on tankyrase inhibitors revealed that introducing larger substituents at the C-8 position of quinazolin-4-ones could create new, favorable interactions within the enzyme's binding site, improving both affinity and selectivity. nih.gov

The CF3 group significantly impacts a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and bind to target proteins. nih.gov Fluorine substitution, such as in a CF3 group, generally increases lipophilicity by increasing the hydrophobic surface area of the molecule. researchgate.netnih.gov This enhanced lipophilicity can improve penetration through biological barriers, including the blood-brain barrier, making such compounds suitable for targeting central nervous system diseases. nih.gov

Elucidation of SAR in Specific Biological Pathways

The versatile 8-(trifluoromethyl)quinazoline-2,4-diamine scaffold and its analogues have been investigated for a range of therapeutic applications, with SAR studies providing crucial insights into their mechanisms of action.

Quinazoline derivatives are well-established as potent anticancer agents, with many acting as protein kinase inhibitors. mdpi.comnih.gov The 4-anilino-quinazoline scaffold is particularly famous for its ability to inhibit the epidermal growth factor receptor (EGFR). nih.govnih.gov SAR studies have shown that electron-donating groups at the 6- and 7-positions of the quinazoline ring can enhance binding activity. mdpi.com Conversely, electron-withdrawing groups on the 4-anilino moiety are often advantageous for antiproliferative activity. mdpi.com

In a study of 3-methyl-quinazolinone derivatives, compounds with fluoro- or difluoro-groups on the phenyl ring showed potent antitumor activity, highlighting the favorable role of halogen substitution. nih.gov Another series of 4-amino-2-trifluoromethyl quinazoline derivatives showed inhibitory activity against several cancer cell lines, with N-methylation of the amino group significantly enhancing antitumor effects. magtechjournal.com Furthermore, quinazolinone-based compounds have been designed as microtubule disruptors, with a preliminary SAR identifying a derivative with a GI50 of 50 nM against tumor cell lines. nih.gov

| Quinazoline Analogue Type | Target/Cell Line | Key SAR Finding | Reference(s) |

| 4-Anilino-quinazolines | EGFR | Electron-donating groups at C6/C7 enhance activity. Electron-withdrawing groups on the aniline (B41778) ring are beneficial. | mdpi.com |

| 2-(Trifluoromethyl)quinazolin-4(3H)-ones | PARP-1 | Substitution at the 8-position is favorable for activity; an 8-amino group significantly improves potency. | nih.gov |

| 4-Amino-2-trifluoromethyl quinazolines | LNCaP, PC-3, Hela Cells | N-methylation of the amino group significantly increased anti-tumor activity. | magtechjournal.com |

| Quinazolinone Sulfamates | Tubulin | A specific sulfamate-containing compound (7j) showed potent antiproliferative activity (GI50 50 nM) and inhibited tubulin assembly. | nih.gov |

The quinazoline scaffold is a promising source of new antimicrobial agents. nih.gov N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent inhibitors of dihydrofolate reductase (DHFR), showing activity against multidrug-resistant bacteria. nih.gov In one study, it was found that replacing the 6-position with a halide or an alkyl group on the N2,N4-disubstituted quinazoline-2,4-diamine core resulted in potent antibacterial activity against A. baumannii, with MICs as low as 0.5 μM. nih.gov These compounds were also found to be bactericidal and possessed antibiofilm activity. nih.gov

SAR studies of 4(3H)-quinazolinone antibacterials against S. aureus revealed the importance of substituents on all three rings of the core structure. acs.org The presence of halogen atoms, particularly at the 6- and 8-positions, and specific amine substitutions at the 4th position of the quinazolinone ring have been shown to improve antimicrobial activities. nih.gov For example, the substitution of the quinazolinone ring with iodine at positions 6 and 8 significantly enhanced antibacterial activity. nih.gov

| Quinazoline Analogue Type | Target Organism | Key SAR Finding | Reference(s) |

| N2,N4-disubstituted quinazoline-2,4-diamines | A. baumannii | A halide or alkyl group at the 6-position leads to potent activity (MIC as low as 0.5 μM). | nih.gov |

| 4(3H)-Quinazolinones | S. aureus | An N-mesyl group on a side chain led to a potent MIC of 0.004 μg/mL. | acs.org |

| Quinazolinones | Gram-positive bacteria | Halogen substitution at positions 6 and 8 improves antimicrobial activity. | nih.gov |

| Quinazoline-2,4(1H,3H)-diones | E. coli / S. aureus | Specific derivatives showed broad-spectrum activity, with some being equipotent to reference drugs against E. coli. | nih.gov |

Quinazoline derivatives have shown significant potential as antiparasitic agents. A series of N2,N4-disubstituted quinazoline-2,4-diamines were optimized for antileishmanial activity, leading to the identification of compounds with high nanomolar to low micromolar efficacy against Leishmania amastigotes. acs.org The SAR study highlighted that while N2-isopropyl groups were a good starting point, substitution on the benzenoid ring of the quinazoline core could further improve activity. acs.org

Further refinement of the SAR for these antileishmanial quinazoline-2,4-diamines confirmed that balancing potency and toxicity is key. nih.govnih.gov While aromatic groups at N2 and N4 confer high potency, the introduction of small alkyl groups at one of these positions mitigates toxicity, providing a crucial clue for designing safer in vivo candidates. nih.gov Although the lead compounds showed low efficacy in a murine model, the detailed SAR provides a roadmap for future design. nih.govnih.gov Separately, 2,4-diamino-6-quinazoline sulfonamide derivatives have been studied for their antimalarial activity, demonstrating the scaffold's versatility in targeting different parasites. researchgate.net

| Quinazoline Analogue Type | Target Organism | Key SAR Finding | Reference(s) |

| N2,N4-disubstituted quinazoline-2,4-diamines | Leishmania donovani | Substitution on the quinazoline's benzenoid ring can improve activity over the initial hit compound. | acs.org |

| N2,N4-disubstituted quinazoline-2,4-diamines | Leishmania donovani | Aromatic groups at N2/N4 lead to high potency but low selectivity; small alkyl groups reduce toxicity. | nih.govnih.gov |

| 2,4-diamino-6-quinazoline sulfonamides | Plasmodium (Malaria) | The sulfonamide derivatives show antimalarial activity. | researchgate.net |

SAR for Anti-inflammatory Activity

The exploration of quinazoline derivatives as potential anti-inflammatory agents has been a significant area of research. While direct and detailed structure-activity relationship (SAR) studies focusing specifically on the anti-inflammatory properties of 8-(Trifluoromethyl)quinazoline-2,4-diamine are not extensively available in the public domain, valuable insights can be extrapolated from research on analogous quinazoline and quinazolinone structures. The anti-inflammatory potential of this class of compounds is often evaluated through their ability to inhibit key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) signaling pathway. rsc.orgnih.gov

Research into various quinazoline derivatives has underscored the importance of the substitution pattern on the quinazoline ring for anti-inflammatory activity. nih.gov Studies on quinazolinone derivatives, for instance, have highlighted that substitutions at positions 2, 6, and 8 are significant in modulating their pharmacological effects. mdpi.com

While specific data for 8-(Trifluoromethyl)quinazoline-2,4-diamine is limited, a study on imidazo[1,2-c]quinazolines revealed that derivatives with a trifluoromethyl group at the 8- or 10-position demonstrated notable anti-inflammatory activity. This suggests that the presence of a trifluoromethyl group on the benzoquinazoline ring system can be favorable for anti-inflammatory effects.

Furthermore, the electronic properties of substituents on the quinazoline scaffold play a crucial role. The trifluoromethyl group is a strong electron-withdrawing group, a characteristic that has been associated with enhanced anti-inflammatory activity in other heterocyclic compounds. For example, a series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives were synthesized and evaluated for their anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org Within this series, a compound featuring a phenyl ring with a 4-trifluoromethyl substitution (Compound 8k ) exhibited the most potent inhibitory activity. rsc.org This finding, although on a different quinazoline scaffold, underscores the potential positive contribution of a trifluoromethyl moiety to anti-inflammatory potency.

In a broader context, various 2,4,6-trisubstituted quinazoline derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities, with several compounds showing significant effects. nih.gov Additionally, certain 4-amino quinazoline derivatives have demonstrated the ability to suppress lipopolysaccharide-induced acute lung injury through the inhibition of inflammatory responses. nih.gov These studies reinforce the general promise of the quinazoline scaffold in the development of new anti-inflammatory agents.

Computational and Theoretical Studies Applied to 8 Trifluoromethyl Quinazoline 2,4 Diamine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For quinazoline (B50416) derivatives, this method is frequently employed to understand their interactions with various protein targets, particularly kinases like Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. frontiersin.orgnih.govnih.gov

In a typical docking study involving a compound like 8-(Trifluoromethyl)quinazoline-2,4-diamine, the molecule would be placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. researchgate.net Key interactions for the quinazoline scaffold generally involve hydrogen bonds formed between the nitrogen atoms of the quinazoline ring or its amino substituents and key amino acid residues in the protein's active site. benthamdirect.comtandfonline.com For 8-(Trifluoromethyl)quinazoline-2,4-diamine, the 2- and 4-amino groups are expected to be critical hydrogen bond donors, anchoring the molecule within the binding pocket. The trifluoromethyl group at the 8-position, being strongly electron-withdrawing and lipophilic, could engage in hydrophobic or electrostatic interactions, potentially enhancing binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-protein complex. tandfonline.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. tandfonline.com

For a complex of 8-(Trifluoromethyl)quinazoline-2,4-diamine with a target protein, an MD simulation would reveal the stability of the key hydrogen bonds and hydrophobic interactions identified during docking. benthamdirect.com By analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can confirm that the ligand remains stably bound within the active site throughout the simulation. researchgate.net These simulations are vital for validating docking results and understanding the dynamic behavior that governs molecular recognition. tandfonline.comnih.gov

In Silico Pharmacokinetic and Drug-Likeness Prediction (Computational ADME)

Before committing to costly and time-consuming synthesis, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. researchgate.nettandfonline.com This in silico screening helps to identify molecules with favorable pharmacokinetic profiles.

Lipinski's Rule of Five Compliance

A widely used guideline for predicting drug-likeness is Lipinski's Rule of Five. drugbank.com This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A compound that adheres to these rules is considered "drug-like" and has a higher probability of being an orally active drug. researchgate.netnih.gov Based on its chemical structure, 8-(Trifluoromethyl)quinazoline-2,4-diamine is predicted to be compliant with Lipinski's Rule of Five.

Table 1: Predicted Lipinski's Rule of Five Parameters for 8-(Trifluoromethyl)quinazoline-2,4-diamine

| Property | Predicted Value | Rule | Compliance |

| Molecular Weight | 242.18 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 4 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Log P (Predicted) | ~2.5-3.5 | ≤ 5 | Yes |

Note: The Log P value is an estimation based on the structure and may vary slightly between different prediction algorithms.

Predicted Permeability and Molar Refractivity

Other important predicted properties include cell permeability (such as Caco-2 permeability) and molar refractivity. Permeability models predict the ability of a compound to pass through biological membranes, a key factor in absorption. Molar refractivity is related to the molecule's volume and polarizability, which can influence how it binds to a target. ijper.org These parameters are regularly calculated for novel quinazoline series to build a comprehensive profile of their drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For quinazoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer activity. ijper.orgresearchgate.net

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a set of known quinazoline inhibitors are correlated with their measured biological activities (like IC50 values). semanticscholar.org The resulting model can then be used to predict the activity of new, unsynthesized compounds, including novel derivatives of the 8-(Trifluoromethyl)quinazoline-2,4-diamine scaffold. nih.gov This approach allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery process. frontiersin.orgbenthamdirect.com

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing, thereby accelerating the drug discovery process and reducing costs. The application of virtual screening to the broader family of quinazoline derivatives has been a successful strategy in identifying novel inhibitors for a variety of therapeutic targets.

Methodologies in Virtual Screening of Quinazoline Derivatives:

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the target protein. Molecular docking is the most common SBVS technique, where computational algorithms predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity. For quinazoline derivatives, docking studies have been employed to investigate their interactions with the active sites of various kinases, such as the Epidermal Growth Factor Receptor (EGFR), Janus kinase 2 (JAK2), and AKT1, which are implicated in cancer.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is not available, LBVS methods are used. These techniques are based on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand is used as a template to search for other compounds with similar properties. Common LBVS methods include pharmacophore modeling and shape-based screening. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active. This model is then used as a query to screen compound databases.

Application to Quinazoline Scaffolds:

Research on various quinazoline derivatives has demonstrated the utility of virtual screening in identifying promising hit compounds. For instance, virtual screening has been used to identify novel quinazoline-based inhibitors of EGFR, a key target in cancer therapy. In such studies, large compound libraries are computationally screened against the ATP-binding site of the EGFR kinase domain. The top-ranking compounds are then synthesized and evaluated for their biological activity.

Similarly, virtual screening has been applied to discover quinazoline derivatives as inhibitors of other protein targets. These studies typically involve the following steps:

Target Selection and Preparation: Identification and validation of a biological target. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking.

Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or custom-designed libraries.

Docking and Scoring: The compound library is docked into the active site of the target protein, and the binding of each compound is scored.

Hit Selection and Post-Processing: Compounds with the best scores are selected as "hits." These hits are often further filtered based on other properties, such as drug-likeness and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Experimental Validation: The most promising candidates are then synthesized and tested in biological assays to confirm their activity.

While no specific studies on the virtual screening of 8-(Trifluoromethyl)quinazoline-2,4-diamine have been identified, the established success of these computational methods on the broader quinazoline scaffold suggests that such an approach would be a viable strategy for the discovery of novel ligands targeting various diseases. Future research could leverage these in silico techniques to explore the therapeutic potential of this specific compound.

Advanced Research Perspectives and Future Directions for 8 Trifluoromethyl Quinazoline 2,4 Diamine

Exploration of Novel Molecular Targets and Signaling Pathways

While the broader class of 2,4-diaminoquinazolines has been investigated for its interaction with various targets, the specific molecular interactions of the 8-trifluoromethyl substituted analogue remain a fertile ground for discovery. Future research should prioritize the elucidation of its precise molecular targets and the signaling pathways it modulates.

A significant body of research has identified 2,4-diaminoquinazoline (2,4-DAQ) as an inhibitor of the Wnt signaling pathway. nih.govorganic-chemistry.org This pathway is crucial in embryonic development and its aberrant activation is implicated in numerous cancers. Specifically, 2,4-DAQ has been shown to be a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling cascade. nih.govorganic-chemistry.org This inhibition leads to the suppression of Wnt target genes like AXIN2, MYC, and LGR5, ultimately resulting in the suppression of cancer cell growth. nih.govorganic-chemistry.org Given this precedent, it is a compelling hypothesis that 8-(Trifluoromethyl)quinazoline-2,4-diamine could also function as a Wnt signaling inhibitor, with the trifluoromethyl group potentially enhancing its potency or altering its target selectivity within the pathway.

Beyond Wnt signaling, the quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors. nih.gov Therefore, comprehensive kinase profiling of 8-(Trifluoromethyl)quinazoline-2,4-diamine is warranted to identify potential novel kinase targets. Furthermore, emerging research points towards the role of quinazoline derivatives as modulators of epigenetic targets, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). rsc.orgnih.gov Investigating the effect of the 8-trifluoromethyl substitution on these epigenetic enzymes could open up new therapeutic avenues in oncology and other diseases.

Future research should also explore the compound's activity on other critical signaling pathways implicated in disease, such as the Hedgehog, NOTCH, and TGF-β pathways. semanticscholar.orgnih.govresearchgate.net

Table 1: Potential Molecular Targets and Signaling Pathways for 8-(Trifluoromethyl)quinazoline-2,4-diamine

| Target Class | Specific Target/Pathway | Potential Therapeutic Area |

| Signaling Pathways | Wnt/β-catenin | Cancer |

| Kinases (various) | Cancer, Inflammatory Diseases | |

| Epigenetic Modulators | DNMTs, HDACs | Cancer, Neurological Disorders |

| Other Pathways | Hedgehog, NOTCH, TGF-β | Cancer, Developmental Disorders |

Rational Design of Multi-Target Directed Ligands (MTDLs)

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. The 8-(Trifluoromethyl)quinazoline-2,4-diamine scaffold presents an excellent starting point for the rational design of Multi-Target Directed Ligands (MTDLs).

In the context of cancer , an MTDL derived from this scaffold could be designed to inhibit both a key signaling pathway, like Wnt, and a critical enzyme involved in tumor metabolism or angiogenesis. For example, by modifying the substituents at the 2- and 4-amino positions, it may be possible to incorporate pharmacophores that also target kinases like VEGFR or enzymes like IDH1.

For neurodegenerative diseases such as Alzheimer's, quinazoline derivatives are already being explored for their potential to target multiple pathological factors. An MTDL based on 8-(Trifluoromethyl)quinazoline-2,4-diamine could be engineered to inhibit acetylcholinesterase (AChE) for symptomatic relief, while also targeting enzymes like BACE1 or GSK-3β to address the underlying amyloid and tau pathologies. The trifluoromethyl group could enhance blood-brain barrier penetration, a critical attribute for centrally acting drugs.

In the realm of inflammatory diseases , an MTDL approach could involve designing a molecule that inhibits pro-inflammatory cytokines and also targets key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

The design of such MTDLs would leverage computational modeling and structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity for the desired combination of targets.

Innovative Synthetic Strategies for Enhanced Chemical Space Exploration

The efficient and versatile synthesis of 8-(Trifluoromethyl)quinazoline-2,4-diamine and its analogues is crucial for exploring a wider chemical space and conducting thorough SAR studies. While general methods for the synthesis of 2,4-diaminoquinazolines exist, often starting from anthranilonitriles, the introduction of the trifluoromethyl group at the 8-position requires specific strategies. acs.org

Modern synthetic methodologies can greatly facilitate the creation of a diverse library of derivatives. Key areas for innovation include:

Novel Trifluoromethylation Methods: Research into late-stage C-H trifluoromethylation of the quinazoline core could provide a more direct and efficient route to the target compound and its analogues, avoiding the need to start from pre-functionalized precursors. mdpi.com

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. Developing a flow-based synthesis for 8-(Trifluoromethyl)quinazoline-2,4-diamine would enable the rapid production of compound libraries for high-throughput screening.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies will allow for the systematic variation of substituents at the 2- and 4-amino positions, as well as on the quinazoline ring itself, to explore a broad range of biological activities. This can be achieved through techniques like parallel synthesis and the use of versatile building blocks.

Catalytic Methods: The development of novel catalytic methods, for instance, using copper or palladium catalysts, can facilitate the construction of the quinazoline ring and the introduction of various functional groups under milder and more efficient conditions. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Advantages | Challenges |

| Classical Synthesis | Well-established procedures | Often multi-step, harsh conditions |

| Late-Stage C-H Trifluoromethylation | Increased efficiency, access to novel analogues | Regioselectivity, catalyst development |

| Flow Chemistry | Scalability, safety, rapid optimization | Initial setup costs, specialized equipment |

| Diversity-Oriented Synthesis | Broad exploration of chemical space | Complex synthetic design, purification |

Synergistic Combination Studies with Established Therapeutics

A promising avenue for the clinical application of 8-(Trifluoromethyl)quinazoline-2,4-diamine is in combination with existing therapeutic agents. Synergistic interactions can lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance.

In oncology , if this compound is confirmed as a Wnt signaling inhibitor, combining it with standard-of-care chemotherapies or targeted agents could be highly effective. For instance, in colorectal cancer where the Wnt pathway is frequently mutated, a combination with drugs like 5-fluorouracil or irinotecan could lead to improved patient outcomes. Similarly, combining it with immune checkpoint inhibitors could be explored, as modulating the Wnt pathway can impact the tumor microenvironment and immune cell infiltration.

For infectious diseases , particularly in the context of drug-resistant pathogens, this compound could be investigated in combination with existing antibiotics or antifungal agents to identify synergistic effects that could restore the efficacy of older drugs.

Future research should involve systematic in vitro and in vivo screening of 8-(Trifluoromethyl)quinazoline-2,4-diamine in combination with a panel of approved drugs across various disease areas to identify promising synergistic pairings for further clinical development.

Role in Neglected Tropical Diseases Drug Discovery

Neglected tropical diseases (NTDs) represent a significant global health burden, and there is an urgent need for new, effective, and affordable treatments. The 2,4-diaminoquinazoline scaffold has shown promise as a source of antiparasitic agents.

Derivatives of 2,4-diaminoquinazoline have been identified as inhibitors of dihydrofolate reductase (DHFR) in parasites like Trypanosoma and Leishmania, a validated drug target. Furthermore, recent studies have highlighted the potential of quinazoline compounds against Trypanosoma cruzi, the causative agent of Chagas disease, by targeting the lysyl-tRNA synthetase.

The introduction of a trifluoromethyl group in the 8-position of the quinazoline ring could enhance the antiparasitic activity and improve the pharmacokinetic properties of these compounds. Future research should focus on:

Screening 8-(Trifluoromethyl)quinazoline-2,4-diamine against a panel of parasites responsible for NTDs, including Leishmania species, Trypanosoma brucei, and Trypanosoma cruzi.

Investigating its mechanism of action against these parasites to identify novel drug targets.

Optimizing the scaffold to improve potency and selectivity against parasitic enzymes over their human counterparts.

Strategies to Circumvent or Address Resistance Mechanisms

The development of drug resistance is a major challenge in the long-term efficacy of many therapeutic agents, particularly in oncology and infectious diseases. As 8-(Trifluoromethyl)quinazoline-2,4-diamine progresses through preclinical and potentially clinical development, it is crucial to anticipate and address potential resistance mechanisms.

If the compound is found to be a kinase inhibitor, resistance could emerge through mutations in the kinase gatekeeper residue or through the activation of bypass signaling pathways. Strategies to circumvent this could include:

Rational design of next-generation inhibitors: Designing derivatives that can bind to both the wild-type and mutant forms of the target kinase.

Combination therapy: As discussed previously, combining the drug with an agent that targets a downstream effector or a parallel pathway can prevent or delay the onset of resistance.

If resistance is mediated by drug efflux pumps, such as P-glycoprotein, strategies could involve:

Co-administration with efflux pump inhibitors.

Structural modifications to the 8-(Trifluoromethyl)quinazoline-2,4-diamine scaffold to reduce its recognition by efflux pumps.

Proactive research into potential resistance mechanisms through in vitro evolution studies and the analysis of resistant cell lines will be instrumental in developing long-lasting therapeutic strategies involving this promising compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(trifluoromethyl)quinazoline-2,4-diamine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclocondensation of trifluoromethyl-substituted anthranilic acid derivatives with guanidine or cyanamide. Key intermediates (e.g., 8-trifluoromethylquinazolin-4(3H)-one) are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Recrystallization from methanol or ethanol is often employed to isolate crystalline products .

Q. How do researchers validate the structural integrity of 8-(trifluoromethyl)quinazoline-2,4-diamine derivatives?

- Methodology : X-ray crystallography is critical for confirming molecular geometry, particularly the orientation of the trifluoromethyl group. Thermal stability is assessed via differential scanning calorimetry (DSC), while purity is validated using reverse-phase HPLC with UV detection at 254 nm .

Q. What is the role of the trifluoromethyl group in modulating the compound’s reactivity?

- Methodology : The electron-withdrawing nature of the -CF group is studied via Hammett substituent constants () to predict its impact on nucleophilic substitution reactions. Comparative studies with methyl or halogen substituents are conducted to isolate electronic vs. steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving 8-(trifluoromethyl)quinazoline-2,4-diamine analogs?

- Methodology : Apply multivariate statistical analysis (e.g., orthogonal partial least squares-discriminant analysis, OPLS-DA) to identify confounding variables such as solvent polarity or assay conditions. Replicate experiments under controlled parameters (e.g., pH, temperature) using a factorial design to isolate causative factors .

Q. What strategies optimize the yield of 8-(trifluoromethyl)quinazoline-2,4-diamine in multi-step syntheses?

- Methodology : Use response surface methodology (RSM) to model reaction parameters (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for cyclization steps, minimizing side products like regioisomeric quinazolines .

Q. How do impurities in 8-(trifluoromethyl)quinazoline-2,4-diamine affect its pharmacological profile?

- Methodology : Employ LC-MS/MS to detect trace impurities (e.g., deaminated byproducts). Compare bioactivity of HPLC-purified vs. crude batches in cell-based assays (e.g., IC values in kinase inhibition studies) to quantify impurity-driven toxicity .

Q. What computational tools predict the metabolic stability of 8-(trifluoromethyl)quinazoline-2,4-diamine derivatives?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model oxidation potentials at the C2 and C4 positions. Parallel artificial membrane permeability assays (PAMPA) validate in silico predictions of blood-brain barrier penetration .

Q. How can researchers mitigate decomposition of 8-(trifluoromethyl)quinazoline-2,4-diamine under acidic conditions?

- Methodology : Stabilize the compound via co-crystallization with cyclodextrins or by formulating pH-sensitive nanoparticles. Degradation pathways are mapped using accelerated stability testing (40°C/75% RH) and LC-UV/MS profiling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.